molecular formula C21H12N4O4S B15174459 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-

Cat. No.: B15174459
M. Wt: 416.4 g/mol
InChI Key: KWUMWJLBLHPCNR-UHFFFAOYSA-N
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Description

The compound 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-imino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]methyl]-2-furanyl]- (CAS: 1420071-34-6) is a structurally complex phthalimide derivative. Its core structure consists of an isoindole-1,3-dione scaffold substituted with a thiazolidinylidene ring, a 2-furanyl group, and a 2-pyridinyl moiety. These substituents likely enhance its electronic and steric properties, influencing its reactivity and biological activity.

Its structural uniqueness lies in the integration of a thiazolidinylidene ring, which is known to confer redox activity and metal-binding capabilities in related compounds .

Properties

Molecular Formula

C21H12N4O4S

Molecular Weight

416.4 g/mol

IUPAC Name

5-[5-[(2-imino-4-oxo-3-pyridin-2-yl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C21H12N4O4S/c22-21-25(17-3-1-2-8-23-17)20(28)16(30-21)10-12-5-7-15(29-12)11-4-6-13-14(9-11)19(27)24-18(13)26/h1-10,22H,(H,24,26,27)

InChI Key

KWUMWJLBLHPCNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step processes that include the formation of key intermediates. One common method is the rhodium-catalyzed cascade reaction, which enables the trifunctionalization of a nitrile moiety. This process involves the formation of a nitrile ylide through the reaction of a rhodium vinylcarbene with a nitrile, followed by a series of cyclization steps .

Industrial Production Methods: Industrial production methods for such complex compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most effective catalysts and reaction parameters. Additionally, continuous flow chemistry can be employed to enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit unique chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: They serve as probes for studying biological processes due to their ability to interact with various biomolecules.

    Medicine: Some derivatives exhibit pharmacological activities, making them potential candidates for drug development.

    Industry: These compounds are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways. The binding of these compounds to the active site of the enzyme can disrupt its function, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally and functionally related isoindole-1,3-dione derivatives (Table 1 and Table 2).

Table 1: Structural and Functional Comparison

Compound Name / Substituents Key Functional Groups Reported Biological Activity References
Target Compound : 5-[5-[[2-Imino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]methyl]-2-furanyl]- Thiazolidinylidene, furanyl, pyridinyl Inferred anticancer (structural analogy)
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (13) Phenylethyl Anticonvulsant (PTZ/MES models)
5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (14) Phenylethyl, nitro Anticonvulsant
4-Amino-2-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]-1H-isoindole-1,3(2H)-dione (4d) Pentafluorosulfanylphenyl, amino Electrochemically irreversible reduction
2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3-dione Morpholinyl, oxazolidinyl High purity (99.78%), potential drug intermediate
5-Hydroxy-2-phenyl-1H-isoindole-1,3(2H)-dione Hydroxyl, phenyl Cyclooxygenase inhibition

Key Research Findings and Insights

Electrochemical Properties : Compounds like 4d and 4f exhibit irreversible reduction processes due to electron-withdrawing substituents (e.g., pentafluorosulfanyl), which stabilize radical anions . The target compound’s thiazolidinylidene group may similarly influence redox behavior, though direct evidence is lacking.

Biological Activity : The base phthalimide structure is associated with anticancer and anticonvulsant activities. For example, 1H-Isoindole-1,3(2H)-dione derivatives inhibit cyclooxygenase and tumor-progressive proteins (BRCA1/BRCA2) . The pyridinyl and furanyl groups in the target compound could enhance binding affinity to enzymatic targets.

Synthetic Challenges : Derivatives with complex substituents (e.g., morpholinyl or thiazolidinylidene) require multi-step syntheses and rigorous purification, as seen in compounds with >99% purity .

Q & A

Q. What established synthetic routes are available for synthesizing 1H-isoindole-1,3(2H)-dione derivatives with thiazolidinylidene substituents?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic reactions. Key steps include:

  • Cyclocondensation : Refluxing precursors (e.g., 2-aminothiazol-4-one derivatives) with sodium acetate in acetic acid to form thiazolidinylidene intermediates .
  • Knoevenagel Condensation : Introducing the furanyl-methyl group via reaction with 5-formyl-2-furanyl derivatives under acidic conditions .
  • Alkylation : Functionalizing the isoindole-dione core using halogenated reagents (e.g., benzyl chlorides) to introduce substituents .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationAcetic acid, NaOAc, reflux (3–5 h)75–85
Knoevenagel ReactionPOCl₃, DMF, 80°C60–70
AlkylationBenzyl chloride, K₂CO₃, DMF, 60°C50–65

Q. How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation relies on:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry (e.g., thiazolidinylidene geometry) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 450.12) .

Advanced Research Questions

Q. What experimental challenges arise in optimizing reaction yields, and how can they be addressed?

Methodological Answer: Common challenges include:

  • Low Cyclocondensation Efficiency : Caused by steric hindrance from the pyridinyl group. Mitigated by using excess sodium acetate to drive the reaction .
  • Byproduct Formation : Occurs during alkylation due to competing nucleophilic sites. Controlled via stepwise addition of alkylating agents at 0–5°C .
  • Purification Issues : Polar byproducts require gradient column chromatography (e.g., EtOAc/hexane, 3:7 to 1:1) .

Q. Table 2: Optimization Strategies

ChallengeSolutionOutcome
Steric HindranceProlonged reflux (8–10 h)Yield ↑ 15–20%
Competing AlkylationLow-temperature stepwise additionPurity >95%

Q. How do structural modifications in the thiazolidinylidene moiety affect antimicrobial activity?

Methodological Answer: Substituents on the thiazolidinylidene ring significantly influence bioactivity:

  • Electron-Withdrawing Groups (EWGs) : Enhance antimicrobial potency by increasing electrophilicity (e.g., –NO₂ reduces MIC by 50% against S. aureus) .
  • Bulkier Substituents : Reduce activity due to steric clashes with bacterial enzyme active sites (e.g., –Ph decreases efficacy by 30%) .

Q. Table 3: Structure-Activity Relationship (SAR)

Substituent (R)MIC (µg/mL) vs E. coliMechanism Insight
–H32Baseline activity
–NO₂16Enhanced membrane disruption
–Ph64Steric hindrance limits binding

Q. How can researchers design experiments to resolve contradictions in biological activity data?

Methodological Answer: Contradictions (e.g., variable MIC values) require:

  • Standardized Assays : Use CLSI guidelines for broth microdilution to minimize inter-lab variability .
  • Dose-Response Curves : Calculate IC₅₀ values to compare potency across studies .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What analytical methods are critical for assessing purity and stability under storage conditions?

Methodological Answer:

  • HPLC-PDA : Detects degradation products (e.g., hydrolyzed isoindole-dione) using C18 columns (ACN/H₂O gradient) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .
  • Long-Term Stability Studies : Store at –20°C in amber vials; monitor monthly via NMR for 12 months .

Q. How can researchers integrate this compound into broader pharmacological studies?

Methodological Answer:

  • In Vivo Toxicity Screening : Use zebrafish models to assess acute toxicity (LC₅₀) and organ-specific effects .
  • Synergistic Studies : Combine with β-lactam antibiotics to test for resistance reversal (check via checkerboard assay) .

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